molecular formula C6H7BrN2 B2417337 2-Bromo-5-ethylpyrimidine CAS No. 850197-55-6

2-Bromo-5-ethylpyrimidine

Cat. No. B2417337
CAS RN: 850197-55-6
M. Wt: 187.04
InChI Key: QEWPWMJZOZTSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-ethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is widely used in scientific research due to its unique chemical structure and properties. This compound has been extensively studied in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

Antiviral Activity

2-Bromo-5-ethylpyrimidine derivatives have shown significant results in the field of antiviral research. For instance, 5-substituted-2,4-diaminopyrimidines, which include brominated derivatives, have demonstrated marked inhibitory activity against retroviruses in cell culture. This includes inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. Some derivatives, particularly those with 5-halogen substitution, exhibited pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Synthesis and Medicinal Chemistry

2-Bromo-5-ethylpyrimidine is also a crucial intermediate in the synthesis of various substituted pyrimidine compounds. Its utility has been demonstrated in selective palladium-catalyzed cross-coupling reactions, which are efficient for the synthesis of many substituted pyrimidines. This has significant implications in medicinal chemistry, as these compounds can be tailored for specific therapeutic applications (Goodby et al., 1996).

Chemical Synthesis and Structure Analysis

In chemical synthesis, derivatives of 2-Bromo-5-ethylpyrimidine have been used to synthesize a variety of novel compounds. For instance, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate has been synthesized, and its molecular structure analyzed using X-ray crystallography and DFT calculations. These types of studies are vital for understanding the molecular architecture and potential applications of new chemical entities (Luo et al., 2019).

Pharmacological and Biological Activities

The derivatives of 2-Bromo-5-ethylpyrimidine have also been explored for their pharmacological and biological activities. They have been used in the synthesis of compounds like 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, which were evaluated for their antiviral activity and cytotoxicity against various viruses and cell cultures. Such studies are crucial for discovering new therapeutic agents (Dinakaran et al., 2003).

properties

IUPAC Name

2-bromo-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWPWMJZOZTSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.